Heteroclitin C

Catalog No.
S14329456
CAS No.
M.F
C28H34O8
M. Wt
498.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Heteroclitin C

Product Name

Heteroclitin C

IUPAC Name

[(9S,10S,11S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (Z)-2-methylbut-2-enoate

Molecular Formula

C28H34O8

Molecular Weight

498.6 g/mol

InChI

InChI=1S/C28H34O8/c1-9-14(2)28(29)36-23-16(4)15(3)10-17-11-19(30-5)24(31-6)26(32-7)21(17)22-18(23)12-20-25(27(22)33-8)35-13-34-20/h9,11-12,15-16,23H,10,13H2,1-8H3/b14-9-/t15-,16-,23-/m0/s1

InChI Key

PZUDCPSZWPLXKT-GGECRKIHSA-N

Canonical SMILES

CC=C(C)C(=O)OC1C(C(CC2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)OC)OC)OC)C)C

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1[C@H]([C@H](CC2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)OC)OC)OC)C)C

Heteroclitin C is a naturally occurring compound classified as a lignan, primarily isolated from the plant Kadsura heteroclita. This compound is part of a larger family of heterocyclic compounds, which are characterized by the presence of at least one atom in the ring structure that is not carbon. Heteroclitin C has garnered interest due to its unique structural features and potential biological activities.

The chemical reactivity of Heteroclitin C involves several key transformations:

  • Oxidative Cyclization: This reaction is crucial for forming complex structures characteristic of many biologically active natural products. The oxidative cyclization process can generate multiple stereocenters, contributing to the compound's complexity .
  • Hydroxylation: Hydroxyl groups can be introduced through various methods, enhancing the compound's reactivity and biological properties.
  • Functional Group Modifications: These can include esterification or etherification, which may affect solubility and biological activity.

Heteroclitin C exhibits a range of biological activities:

  • Antioxidant Properties: Like many lignans, it may possess antioxidant capabilities, helping to neutralize free radicals in biological systems.
  • Antimicrobial Activity: Preliminary studies suggest potential antimicrobial effects, making it a candidate for further research in medicinal chemistry.
  • Cytotoxic Effects: Some lignans have been shown to exhibit cytotoxicity against various cancer cell lines, indicating that Heteroclitin C may also have therapeutic potential in oncology.

Synthesis of Heteroclitin C can be approached through both natural extraction and synthetic routes:

  • Natural Extraction: The primary method involves isolating the compound from Kadsura heteroclita, utilizing techniques such as solvent extraction and chromatography for purification.
  • Total Synthesis: Synthetic chemists aim to replicate the natural structure through multi-step synthetic pathways. These may include:
    • Radical Cyclizations: Mimicking natural biosynthetic processes to form the core structure.
    • Functionalization Reactions: Introducing various functional groups to enhance biological activity .

Heteroclitin C has potential applications in several fields:

  • Pharmaceuticals: Due to its biological activities, it may serve as a lead compound in drug development.
  • Nutraceuticals: Its antioxidant properties could be harnessed in dietary supplements aimed at promoting health.
  • Cosmetics: The compound's potential skin benefits may lead to applications in cosmetic formulations.

Research on Heteroclitin C's interactions with other biomolecules is limited but promising:

  • Protein Interactions: Studies could explore how Heteroclitin C binds to specific proteins, potentially influencing metabolic pathways or cellular processes.
  • Synergistic Effects with Other Compounds: Investigating its interactions with other natural products may reveal enhanced biological effects.

Heteroclitin C shares structural and functional similarities with several other lignans and heterocyclic compounds. Here are some notable comparisons:

Compound NameStructural CharacteristicsBiological ActivityUnique Features
Heteroclitin HSimilar lignan structureAntimicrobial, antioxidantFirst report from Kadsura heteroclita
PodophyllotoxinContains a similar phenolic frameworkAnticancer propertiesDerived from Podophyllum species
SecoisolariciresinolKnown for its antioxidant propertiesCardioprotective effectsFound in flaxseed and sesame seeds

Heteroclitin C stands out due to its specific isolation from Kadsura heteroclita, which contributes to its unique profile among lignans.

XLogP3

5.8

Hydrogen Bond Acceptor Count

8

Exact Mass

498.22536804 g/mol

Monoisotopic Mass

498.22536804 g/mol

Heavy Atom Count

36

Dates

Last modified: 08-10-2024

Explore Compound Types